(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid
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Overview
Description
(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group, a hydroxy group, and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an α-keto acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but lacks the phenyl and hydroxy groups.
Phenylacetic acid: Contains the phenyl group and acetic acid moiety but lacks the pyrrolidine ring.
Indole-3-acetic acid: Contains a similar acetic acid moiety but features an indole ring instead of a pyrrolidine ring.
Uniqueness: (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJOYSGTMYVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331243 |
Source
|
Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698984-25-7 |
Source
|
Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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